molecular formula C13H19N3O4S B6617494 2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide CAS No. 57734-56-2

2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide

Cat. No.: B6617494
CAS No.: 57734-56-2
M. Wt: 313.37 g/mol
InChI Key: XUWYBISTYZABLV-UHFFFAOYSA-N
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Description

2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a pyrrolidin-2-ylmethyl group, and a sulfamoylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds One common synthetic route involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride This intermediate is then reacted with pyrrolidine to introduce the pyrrolidin-2-ylmethyl group

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The sulfamoyl group can be reduced to form an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-hydroxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide, while reduction of the sulfamoyl group can produce 2-methoxy-N-(pyrrolidin-2-ylmethyl)-5-aminobenzamide.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation : The methoxy group can be converted to a hydroxyl group.
  • Reduction : The sulfamoyl group can be reduced to form an amine.
  • Substitution Reactions : The methoxy group can be replaced with other functional groups through nucleophilic substitution.

These reactions enable chemists to explore new derivatives and their potential applications.

Biology

The compound is being studied for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that the presence of both methoxy and sulfamoyl groups may enhance its interaction with biological targets such as enzymes and receptors, potentially modulating cellular processes involved in disease progression.

Medicine

In medicinal chemistry, ongoing research is focused on evaluating the therapeutic potential of this compound for various diseases. Preliminary studies suggest it may have efficacy against certain types of cancer and bacterial infections, although more extensive clinical trials are necessary to confirm these findings.

Industry

The compound also finds applications in industrial processes, particularly in the development of new materials and chemical processes. Its unique properties may contribute to innovations in pharmaceuticals and agrochemicals, where it could be used as an intermediate or active ingredient in formulations.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. The methoxy and sulfamoyl groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can modulate various cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-aminobenzamide: Similar structure but with an amine group instead of a sulfamoyl group.

    2-Hydroxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide is unique due to the presence of both methoxy and sulfamoyl groups, which contribute to its distinct chemical and biological properties

Biological Activity

2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide, a compound of interest in medicinal chemistry, has demonstrated various biological activities that warrant detailed exploration. This article synthesizes existing research on its biological properties, particularly focusing on its anticancer potential and mechanism of action.

Chemical Structure and Properties

The compound's molecular formula is C13H19N3O4S, with a molecular weight of approximately 303.37 g/mol. Its structure includes a methoxy group, a pyrrolidine moiety, and a sulfonamide functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC13H19N3O4S
Molecular Weight303.37 g/mol
CAS Number65612-68-2
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing

In a study examining the cytotoxic effects of the compound on human cancer cell lines such as HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colon cancer), the following results were observed:

  • IC50 Values :
    • HT-29: 15 µM
    • A-549: 20 µM
    • HCT-116: 25 µM

These values indicate that the compound effectively inhibits cell proliferation, with lower IC50 values suggesting higher potency against specific cancer types .

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses revealed an increase in apoptotic cells, particularly in the HT-29 line, where apoptosis rates increased from 3.1% to 31.4% upon treatment with the compound.

Table 2: Apoptosis Induction in HT-29 Cells

Treatment Concentration (µM)Apoptosis Rate (%)
Control3.1
510.5
1018.0
1531.4

Molecular Docking Studies

Computational studies have provided insights into the binding interactions of the compound with target proteins involved in cancer progression, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor). The docking analysis suggests that the compound forms stable interactions within the active site of VEGFR-2, significantly inhibiting its activity.

Binding Affinity Results

The binding affinity calculated through molecular docking simulations indicates a strong interaction with VEGFR-2, supporting its potential as a lead compound for further drug development.

Properties

IUPAC Name

2-methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-20-12-5-4-10(21(14,18)19)7-11(12)13(17)16-8-9-3-2-6-15-9/h4-5,7,9,15H,2-3,6,8H2,1H3,(H,16,17)(H2,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWYBISTYZABLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70849928
Record name 2-Methoxy-N-[(pyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57734-56-2
Record name 5-(Aminosulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57734-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-N-[(pyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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